- Difluoromethylation of Phenols and Thiophenols with S-(Difluoromethyl)sulfonium Salt: Reaction, Scope and Mechanistic Study, Journal of Organic Chemistry, 2019, 84(24), 15948-15957
Cas no 943-08-8 (2-(Difluoromethyl)sulfanyl-1,3-benzothiazole)
943-08-8 structure
Product Name:2-(Difluoromethyl)sulfanyl-1,3-benzothiazole
Numero CAS:943-08-8
MF:C8H5F2NS2
MW:217.258805990219
MDL:MFCD00518584
CID:797334
PubChem ID:1522327
Update Time:2025-11-01
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzothiazole,2-[(difluoromethyl)thio]-
- 2-(difluoromethylsulfanyl)-1,3-benzothiazole
- 2-AMINO-3-TRIFLUOROMETHYLBENZONITRILE
- 2-(difluoromethylthio)benzo[d]thiazole
- 2-(difluoromethylthio)benzothiazole
- 2-[(difluoromethyl)sulfanyl]-1,3-benzothiazole
- 2-Difluormethylthiobenzothiazol
- 2-Difluormethylthio-benzthiaxazol
- 2-difluoromethylsulfanyl-benzothiazole
- HMS1762N13
- 2-[(Difluoromethyl)thio]benzothiazole (ACI)
- 2-((Difluoromethyl)thio)benzo[d]thiazole
- Z55073648
- 943-08-8
- BS-29880
- C8H5F2NS2
- SCHEMBL15003935
- XYUPZERKMMCICQ-UHFFFAOYSA-N
- DTXSID30364107
- NCGC00319969-01
- 2-[(difluoro-methyl)sulfanyl]-1,3-benzothiazole
- MFCD00518584
- AKOS001035843
- EN300-89177
- CS-0186378
- AB01316392-02
- CCG-321108
- 2-(Difluoromethyl)sulfanyl-1,3-benzothiazole
-
- MDL: MFCD00518584
- Inchi: 1S/C8H5F2NS2/c9-7(10)13-8-11-5-3-1-2-4-6(5)12-8/h1-4,7H
- Chiave InChI: XYUPZERKMMCICQ-UHFFFAOYSA-N
- Sorrisi: FC(SC1SC2C(=CC=CC=2)N=1)F
Proprietà calcolate
- Massa esatta: 216.98300
- Massa monoisotopica: 216.983
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 13
- Conta legami ruotabili: 2
- Complessità: 180
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4
- Superficie polare topologica: 66.4A^2
Proprietà sperimentali
- Densità: 1.46±0.1 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 32-33°C
- Punto di ebollizione: 70-75 ºC (0.1 Torr)
- Punto di infiammabilità: 109.7±30.1 ºC,
- Indice di rifrazione: 1.6088 (589.3 nm 25 ºC)
- Solubilità: Quasi insolubile (0,098 g/l) (25°C),
- PSA: 66.43000
- LogP: 3.61100
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Informazioni sulla sicurezza
- Codice categoria di pericolo: 20/21/22-36/37/38
- Istruzioni di sicurezza: S26; S36/37/39
- Frasi di rischio:R20/21/22; R36/37/38
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Dati doganali
- CODICE SA:2934999090
- Dati doganali:
Codice doganale cinese:
2934999090Panoramica:
293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD63097-250mg |
2-((Difluoromethyl)thio)benzo[d]thiazole |
943-08-8 | 98% | 250mg |
¥124.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD63097-1g |
2-((Difluoromethyl)thio)benzo[d]thiazole |
943-08-8 | 98% | 1g |
¥454.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD63097-5g |
2-((Difluoromethyl)thio)benzo[d]thiazole |
943-08-8 | 98% | 5g |
¥2149.0 | 2024-04-17 | |
| TRC | D591700-25mg |
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole |
943-08-8 | 25mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D591700-50mg |
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole |
943-08-8 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D591700-250mg |
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole |
943-08-8 | 250mg |
$ 365.00 | 2022-06-05 | ||
| Alichem | A059004086-1g |
2-((Difluoromethyl)thio)benzo[d]thiazole |
943-08-8 | 97% | 1g |
$326.40 | 2023-08-31 | |
| Alichem | A059004086-5g |
2-((Difluoromethyl)thio)benzo[d]thiazole |
943-08-8 | 97% | 5g |
$1017.60 | 2023-08-31 | |
| abcr | AB126813-1 g |
2-(Difluoromethylthio)benzothiazole, 97%; . |
943-08-8 | 97% | 1g |
€699.00 | 2023-05-10 | |
| Chemenu | CM361643-250mg |
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole |
943-08-8 | 95%+ | 250mg |
$*** | 2023-05-29 |
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Fluorobenzene ; 30 min, rt
1.2 overnight, rt
1.2 overnight, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Dimethyl-p-toluidine Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Dimethylformamide ; 24 h, rt
1.2 Reagents: Hydrogen peroxide Solvents: Water
1.2 Reagents: Hydrogen peroxide Solvents: Water
Riferimento
- Radical Difluoromethylation of Thiols with Difluoromethylphosphonium Triflate under Photoredox Catalysis, Journal of Organic Chemistry, 2017, 82(14), 7373-7378
Metodo di produzione 3
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; 8 h, 60 °C
Riferimento
- Synthesis and application of difluoro methylene phosphorus inner salt, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Solvents: p-Xylene ; 1 h, 90 °C
Riferimento
- Conversion between difluorocarbene and difluoromethylene ylide, Chemistry - A European Journal, 2013, 19(45), 15261-15266
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 20 h, 20 - 30 °C
1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; overnight, 40 - 45 °C
1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; overnight, 40 - 45 °C
Riferimento
- Electrochemical Difluoromethylation of Electron-rich Olefins, Organic Letters, 2023, 25(10), 1678-1682
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane , Water ; 30 min, 0 °C
Riferimento
- A General and Modular Approach to BCP Alkylamines via Multicomponent Difunctionalization of [1.1.1]Propellane, Journal of the American Chemical Society, 2023, 145(9), 5363-5369
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; rt; 0.5 h, rt
1.2 2 h, rt; 12 h, 60 °C
1.3 Reagents: Water
1.2 2 h, rt; 12 h, 60 °C
1.3 Reagents: Water
Riferimento
- Radical Fluoroalkylation of Isocyanides with Fluorinated Sulfones by Visible-Light Photoredox Catalysis, Angewandte Chemie, 2016, 55(8), 2743-2747
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; rt; 0.5 h, rt
1.2 2 h, rt; 12 h, 60 °C
1.3 Solvents: Water
1.2 2 h, rt; 12 h, 60 °C
1.3 Solvents: Water
Riferimento
- Visible-Light- and Oxygen-Promoted Direct Csp2-H Radical Difluoromethylation of Coumarins and Antifungal Activities, Organic Letters, 2018, 20(21), 6901-6905
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Water ; 4 h, 50 °C
Riferimento
- Process for preparation of difluoromethyl substituted compounds, China, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane , Water ; 30 min, 0 °C
Riferimento
- Synthesis of gem-Difluorocyclopropa(e)nes and O-, S-, N-, and P-Difluoromethylated Compounds with TMSCF2Br, Angewandte Chemie, 2013, 52(47), 12390-12394
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile , Water ; 10 min, rt
Riferimento
- Study on the mild, rapid and selective difluorocarbene-mediated triclassification of iododifluoroacetophenone with secondary amines and tree model for product classification, Tetrahedron, 2021, 78,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , Water ; 0 °C; 15 min, 0 °C
1.2 15 - 60 min, 0 °C; 0.5 - 2.5 h, rt
1.2 15 - 60 min, 0 °C; 0.5 - 2.5 h, rt
Riferimento
- Regio- and chemoselectivity in S- and O- difluoromethylation reactions using diethyl (bromodifluoromethyl)phosphonate, Journal of Fluorine Chemistry, 2021, 250,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , Water ; 2 min, rt
Riferimento
- Preparation of fluorine-containing compounds for use as nucleophilic reagents for transferring functional groups onto high value organic compounds, World Intellectual Property Organization, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; 8 h, 60 °C
Riferimento
- Difluoromethylene phosphonium salt, synthesis and application thereof, China, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , Water ; 2 min, rt
Riferimento
- Silver-Catalyzed Nucleophilic Deoxydifluoromethylthiolation of Activated Aliphatic Alcohols with BT-SCF2H, European Journal of Organic Chemistry, 2022, 2022(18),
Metodo di produzione 16
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 20 h, 20 - 30 °C
1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; 40 - 45 °C
1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; 40 - 45 °C
Riferimento
- A radical chlorodifluoromethylation protocol for late-stage difluoromethylation and its application to an oncology candidate, Cell Reports Physical Science, 2021, 2(4),
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane , Water ; 30 min, 0 °C
Riferimento
- Keto-Difluoromethylation of Aromatic Alkenes by Photoredox Catalysis: Step-Economical Synthesis of α-CF2H-Substituted Ketones in Flow, ACS Catalysis, 2019, 9(7), 6555-6563
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: 1,2-Dimethoxyethane , Water ; rt; 1 h, rt
Riferimento
- From Difluoromethyl 2-Pyridyl Sulfone to Difluorinated Sulfonates: A Protocol for Nucleophilic Difluoro(sulfonato)methylation, Angewandte Chemie, 2011, 50(11), 2559-2563
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Raw materials
- Ethanone, 2,2-difluoro-2-iodo-1-phenyl-
- Borate(1-),tetrafluoro-
- Trimethyl(bromodifluoromethyl)silane
- 1,3-benzothiazole-2-thiol
- Sulfonium, (difluoromethyl)phenyl(2,4,6-trimethoxyphenyl)-
- Sodium bromodifluoroacetate
- 5-Methylpyrimidin-2-amine
- 1-[[bromo(difluoro)methyl]-ethoxy-phosphoryl]oxyethane
- 2,2-difluoro-2-triphenylphosphaniumylacetate
- (Chlorodifluoromethyl)trimethylsilane
- Sodium 2-mercaptobenzothiazole
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Preparation Products
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:943-08-8)2-(Difluoromethyl)sulfanyl-1,3-benzothiazole
Numero d'ordine:A1198284
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 02:36
Prezzo ($):267.0
Email:sales@amadischem.com
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Letteratura correlata
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:943-08-8)2-(Difluoromethyl)sulfanyl-1,3-benzothiazole
Purezza:99%
Quantità:5g
Prezzo ($):267.0